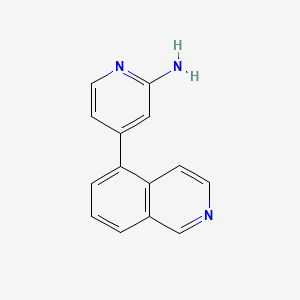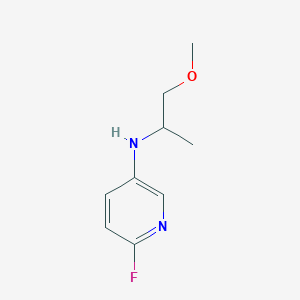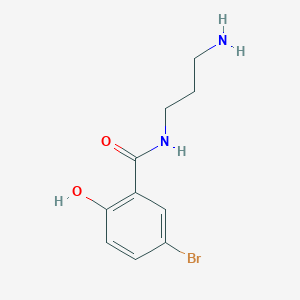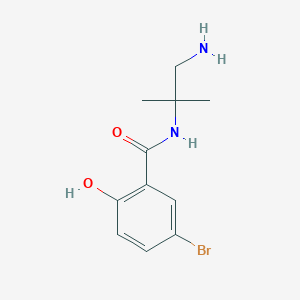
4-Isoquinolin-5-ylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isoquinolin-5-ylpyridin-2-amine, also known as IQP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IQP belongs to the class of heterocyclic compounds and is a derivative of pyridine.
Mécanisme D'action
The exact mechanism of action of 4-Isoquinolin-5-ylpyridin-2-amine is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-kB pathways. This compound has also been found to bind to various receptors, including the NMDA and 5-HT receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, including TNF-alpha and IL-6. This compound has also been found to scavenge free radicals and protect against oxidative stress. In addition, this compound has been found to protect against neuronal damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
4-Isoquinolin-5-ylpyridin-2-amine has several advantages for lab experiments, including its availability, stability, and ease of synthesis. However, this compound has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 4-Isoquinolin-5-ylpyridin-2-amine, including:
1. Investigating the potential of this compound as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
2. Examining the mechanism of action of this compound and its interaction with various receptors and signaling pathways.
3. Developing new synthetic methods for the production of this compound and its analogs.
4. Investigating the potential of this compound as a neuroprotective agent in traumatic brain injury and stroke.
5. Evaluating the safety and toxicity of this compound in preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound has several advantages for lab experiments, including its availability, stability, and ease of synthesis. However, this compound has several limitations, including its low solubility in water and potential toxicity at high concentrations. There are several future directions for research on this compound, including investigating its potential as a therapeutic agent for the treatment of various diseases and developing new synthetic methods for its production.
Méthodes De Synthèse
4-Isoquinolin-5-ylpyridin-2-amine can be synthesized using various methods, including the Pictet-Spengler reaction and the Buchwald-Hartwig coupling reaction. The Pictet-Spengler reaction involves the condensation of tryptamine and pyridine-2-carbaldehyde in the presence of a Lewis acid catalyst. The Buchwald-Hartwig coupling reaction involves the coupling of pyridine-2-amine and 4-iodoisoquinoline in the presence of a palladium catalyst.
Applications De Recherche Scientifique
4-Isoquinolin-5-ylpyridin-2-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
4-isoquinolin-5-ylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-14-8-10(4-7-17-14)12-3-1-2-11-9-16-6-5-13(11)12/h1-9H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVABAJGZNMWPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C3=CC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Ethylpyrazol-3-yl)methylamino]-2,2-difluoropropan-1-ol](/img/structure/B6632340.png)



![2-[(5-Fluoropyridin-3-yl)methyl-methylamino]acetonitrile](/img/structure/B6632368.png)


![5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide](/img/structure/B6632387.png)

![5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide](/img/structure/B6632398.png)
![5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B6632402.png)
![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide](/img/structure/B6632412.png)